1-Cyclohexyl-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea
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Overview
Description
1-cyclohexyl-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea is a member of benzothiazoles.
Scientific Research Applications
Synthesis and Chemical Properties
- Cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones underwent Ugi reactions to synthesize a new class of pseudopeptidic [1,2,4]triazines, representing a potential area for further exploration in chemical synthesis (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Biological Activities
- Novel urea derivatives, including 1-Cyclohexyl-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea, demonstrated significant cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents (Nam, Dung, Thuong, & Hien, 2010).
- These compounds also showed notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus, suggesting a possible application in antimicrobial therapy (Abdel-Rahman & Morsy, 2007).
Antiproliferative Effects
- Some benzothiazole derivatives, including those similar to 1-Cyclohexyl-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea, exhibited antiproliferative activities against various cancer cell lines, suggesting their role in cancer research (Ceylan et al., 2020).
Corrosion Inhibition
- Derivatives of 1,3,5-triazinyl urea, closely related to 1-Cyclohexyl-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea, were effective as corrosion inhibitors for mild steel in acidic environments, indicating their potential industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).
properties
Product Name |
1-Cyclohexyl-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea |
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Molecular Formula |
C16H21N3O2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C16H21N3O2S/c1-2-21-12-8-9-13-14(10-12)22-16(18-13)19-15(20)17-11-6-4-3-5-7-11/h8-11H,2-7H2,1H3,(H2,17,18,19,20) |
InChI Key |
QKSMMTXJKVNQMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CCCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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